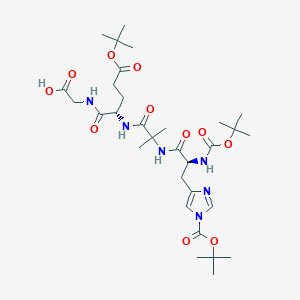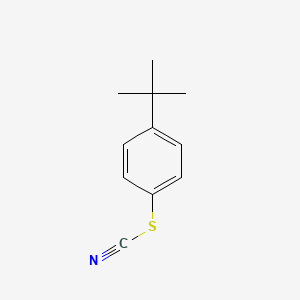
1-(Tert-butyl)-4-thiocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tert-butyl)-4-thiocyanatobenzene is an organic compound characterized by the presence of a tert-butyl group and a thiocyanate group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Tert-butyl)-4-thiocyanatobenzene typically involves the reaction of 1-bromo-4-tert-butylbenzene with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction is carried out under reflux conditions, leading to the substitution of the bromine atom with the thiocyanate group. The reaction can be represented as follows:
1-bromo-4-tert-butylbenzene+KSCN→this compound+KBr
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(Tert-butyl)-4-thiocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction of the thiocyanate group can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Tert-butyl)-4-thiocyanatobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-4-thiocyanatobenzene involves the interaction of its thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions. Additionally, the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-(Tert-butyl)-4-thiocyanatobenzene can be compared with other similar compounds, such as:
1-(Tert-butyl)-4-cyanobenzene: Similar structure but with a cyanide group instead of a thiocyanate group.
1-(Tert-butyl)-4-nitrobenzene: Contains a nitro group, leading to different reactivity and applications.
1-(Tert-butyl)-4-aminobenzene: Features an amine group, which significantly alters its chemical properties and uses.
Properties
Molecular Formula |
C11H13NS |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
(4-tert-butylphenyl) thiocyanate |
InChI |
InChI=1S/C11H13NS/c1-11(2,3)9-4-6-10(7-5-9)13-8-12/h4-7H,1-3H3 |
InChI Key |
QQLDSSBNOQWTOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


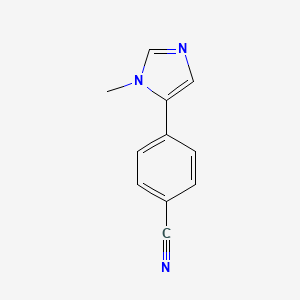
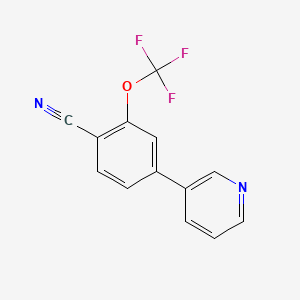

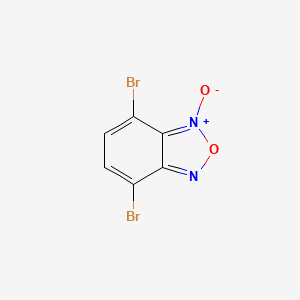
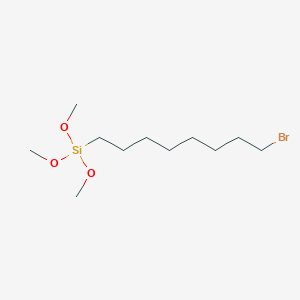
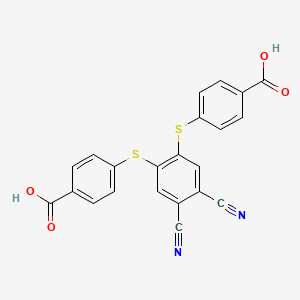
![N-[4-[bis(4-anilinophenyl)methyl]phenyl]-3-methylaniline;sulfate](/img/structure/B14131217.png)

![Propan-2-yl [(quinolin-8-yl)oxy]acetate](/img/structure/B14131220.png)
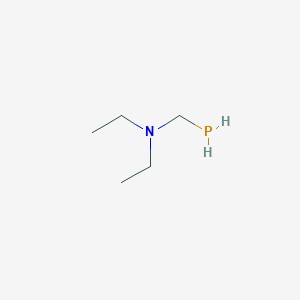
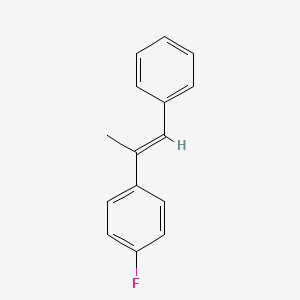
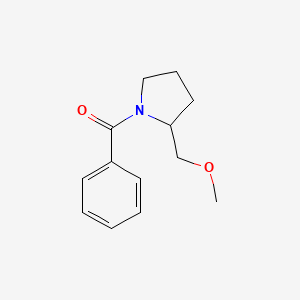
![7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14131244.png)
